molecular formula C9H19N B1464534 Tert-butyl(2-cyclopropylethyl)amine CAS No. 1248680-26-3

Tert-butyl(2-cyclopropylethyl)amine

Cat. No. B1464534
CAS RN: 1248680-26-3
M. Wt: 141.25 g/mol
InChI Key: HANTXPOUOJBMEO-UHFFFAOYSA-N
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Description

Tert-butylamine is an organic chemical compound with the formula (CH3)3CNH2 . It is a colorless liquid with a typical amine-like odor . Tert-butylamine is one of the four isomeric amines of butane, the others being n-butylamine, sec-butylamine, and isobutylamine .


Synthesis Analysis

Tert-butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts . In the laboratory, it can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine, or via tert-butylphthalimide . A new process for synthesizing tert-butylamine features that urea and MTBE (methyl tert-butyl ether) are used to synthesize tert-butyl urea under the catalysis of concentrated sulfuric .


Molecular Structure Analysis

The hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13 C NMR spectra .


Chemical Reactions Analysis

The mass spectra of amines is dominated by alpha-cleavage which produces an alkyl radical on a resonance stabilized nitrogen containing cation. Secondary and tertiary amines have the possibility of multiple alpha-cleavages .


Physical And Chemical Properties Analysis

Tert-butylamine is a colorless liquid with a typical amine-like odor . It has a molar mass of 73.139 g·mol −1 . It has a melting point of −67.50 °C and a boiling point of 43 to 47 °C . It is miscible in water .

Mechanism of Action

Tert-butyl(2-cyclopropylethyl)amine acts as an acid catalyst in various reactions. It can act as a proton donor in the presence of a base, or as an electron donor in the presence of an acid. It can also act as a nucleophile, attacking electrophilic centers in molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes involved in metabolism and signal transduction pathways. It has also been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Tert-butyl(2-cyclopropylethyl)amine has several advantages for lab experiments. It is relatively stable and has a low boiling point, making it easy to store and handle. It is also highly soluble in organic solvents, making it easy to work with. However, it can be toxic in high concentrations and can cause irritation to the skin and eyes.

Future Directions

In the future, tert-butyl(2-cyclopropylethyl)amine may be used as a catalyst in the production of pharmaceuticals, pesticides, and other chemicals. It may also be used to study the effects of amines on enzymes and other biological molecules. Additionally, it may be used to synthesize polymers and other materials. Finally, it may be used to study the effects of amines on signal transduction pathways and the development of new drugs.

Scientific Research Applications

Tert-butyl(2-cyclopropylethyl)amine is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of polymers and other materials. It is also used as a reagent in the synthesis of a variety of organic compounds. In addition, it is used to study the effects of amines on enzymes and other biological molecules.

Safety and Hazards

Thermal decomposition can lead to the release of irritating gases and vapors. The product causes burns of eyes, skin, and mucous membranes. Flammable. Containers may explode when heated. Vapors may form explosive mixtures with air .

properties

IUPAC Name

N-(2-cyclopropylethyl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2,3)10-7-6-8-4-5-8/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANTXPOUOJBMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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